molecular formula C10H8ClFN2O2 B1420301 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1152850-20-8

5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1420301
M. Wt: 242.63 g/mol
InChI Key: WVEPYQAJSBOLQH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, 3-chloro-4-fluorophenylboronic acid, a compound containing a 3-chloro-4-fluorophenyl group, has a melting point of 242-247 °C and is soluble in methanol .

Scientific Research Applications

Serotonin Receptor Interaction

Research by Kucwaj-Brysz et al. (2018) has shown that derivatives of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, particularly those with a hydantoin structure, exhibit significant affinity and selectivity for the serotonin 5-HT7 receptor. This receptor is associated with mood regulation, and these compounds demonstrate potential as antidepressants. The study also explored the influence of chemical modifications on this affinity and selectivity (Kucwaj-Brysz et al., 2018).

Pharmacodynamic and Pharmacokinetic Profiling

A 2020 study by Kucwaj-Brysz et al. examined the pharmacodynamic and pharmacokinetic profiles of MF-8 stereoisomers. MF-8, a compound with a structure similar to 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, showed potent 5-HT7R ligand properties with antidepressant activity. This study highlighted the importance of stereochemistry in determining both receptor affinity and biological actions (Kucwaj-Brysz et al., 2020).

Computer-Aided Molecular Modeling

In 2018, another study led by Kucwaj-Brysz used computer-aided molecular modeling to analyze the interaction between various hydantoin derivatives and the serotonin 5-HT7 receptor. This approach facilitated the design of new compounds with enhanced affinity and selectivity for this receptor, offering potential in the development of antidepressants (Kucwaj-Brysz et al., 2018).

Structure and Stability Analysis

A study by Sehgal et al. (1994) on a structurally related compound, 5-chloro-3'-(4-fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, analyzed its synthesis and structure. This research provides insights into the stability and molecular configuration of such compounds, which is crucial in understanding their potential pharmacological applications (Sehgal et al., 1994).

Electron Delocalization and Reactivity

The study by Hobbs et al. (2010) explored the electron delocalization in N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. Understanding the electronic properties of these compounds is key to predicting their reactivity and potential use in various scientific applications, including pharmaceuticals (Hobbs et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 4-chloro-3-fluorophenol, a compound structurally similar to the 3-chloro-4-fluorophenyl group in your compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

The future directions for research on “5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” would likely depend on its biological activity and potential applications. For example, compounds containing the 3-chloro-4-fluorophenyl motif have been studied for their potential as inhibitors of tyrosinase, an enzyme involved in melanin production .

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)5-2-3-7(12)6(11)4-5/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPYQAJSBOLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
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5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
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5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
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Reactant of Route 5
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

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